Allobetulin

Übersicht

Beschreibung

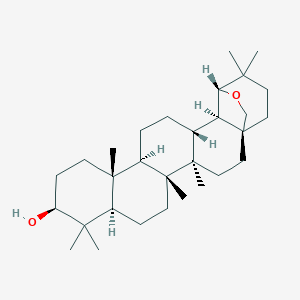

Allobetulin is a pentacyclic triterpenoid derived from betulin, a naturally occurring compound found in the bark of birch trees. It is known for its unique structure, which includes a five-membered ring system that undergoes rearrangement under acidic conditions to form a six-membered ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allobetulin is typically synthesized from betulin through the Wagner–Meerwein rearrangement. This process involves the use of various acidic catalysts such as sulfuric acid in acetic acid, hydrogen chloride solution in ethanol, trifluoroacetic acid, or p-toluenesulfonic acid in chloroform . The reaction is carried out in boiling dichloromethane for 0.5 to 6 hours, yielding this compound in high purity (91-99% yield) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of solid-supported acid catalysts, such as silica gel with p-toluenesulfonic acid, sulfuric acid, iron (III) nitrate, or iron (III) chloride, is common. These reactions are conducted under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

Allobetulin undergoes oxidation predominantly at the C3 hydroxyl or C28 methylene groups:

C3 Oxidation to Allobetulone

-

Jones Oxidation (CrO₃/H₂SO₄): Converts this compound to allobetulone (3-oxo derivative) in 72–85% yield .

-

Swern Oxidation (Oxalyl chloride/DMSO): Efficient for acid-sensitive substrates, yielding allobetulone in 78% yield .

-

NaOCl/TEMPO: Selective oxidation under mild conditions (rt, 2 hrs), achieving 80% yield .

C28 Oxidation

Reduction Reactions

-

Catalytic Hydrogenation (H₂/Pd-C): Reduces allobetulone to this compound with >90% selectivity .

-

NaBH₄/Isopropanol: Selectively reduces propargyl derivatives (e.g., 2α-propargyl-allobetulone) to allylic alcohols .

Tosylation and Elimination

-

Treatment with TsCl/pyridine forms 2,3-tosylates, which eliminate to γ-allobetulin (alkene derivative) under basic conditions .

Halogenation

-

Br₂/CHCl₃: Electrophilic bromination at C2 yields 2α/2β-bromoallobetulones (1:1 diastereomeric ratio) .

Epoxidation

-

mCPBA/CH₂Cl₂: Forms 2α,3α- and 2β,3β-epoxides, which undergo nucleophilic ring-opening with Grignard reagents (e.g., MeMgBr) to yield nor-A alcohol derivatives .

Prins Reaction

Baeyer–Villiger Oxidation

Apothis compound Formation

-

Acid-Catalyzed Rearrangement (HCl/EtOH): Converts this compound to α-apothis compound (endocyclic alkene) and δ-apothis compound (exocyclic alkene) in a 55:45 ratio .

Quasi-Favorskii Rearrangement

-

Treatment of 2-bromoallobetulone with K₂CO₃/MeOH induces ring contraction, yielding nor-ketone derivatives .

Aldol Condensation

-

Allobetulone reacts with benzaldehyde under basic conditions to form α,β-unsaturated ketones (e.g., 26 ) in 65–70% yield .

Claisen Condensation

-

With ethyl oxalate, allobetulone forms 1,3-diketones (e.g., 27 ), useful for further functionalization .

Schmidt Reaction

Wissenschaftliche Forschungsanwendungen

Synthesis of Allobetulin

This compound can be synthesized through the rearrangement of betulin, employing methods such as the Wagner–Meerwein rearrangement. This process typically requires acidic conditions, and recent studies have utilized tetrafluoroboric acid diethyl ether for efficient conversion at room temperature . The synthesis of this compound derivatives has been explored to enhance its biological activity, particularly through the formation of nucleoside conjugates.

Biological Activities

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antitumor Activity

Research indicates that this compound and its derivatives possess significant antiproliferative effects against several human cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast) cells. A study highlighted that nucleoside-conjugated this compound derivatives demonstrated enhanced antitumor activity compared to traditional chemotherapeutics like cisplatin and oxaliplatin . The mechanism involves inducing apoptosis and autophagy in cancer cells, with specific alterations in protein expression levels such as Bax and Bcl-2 .

Antiviral Properties

This compound has shown potential as an antiviral agent. Its structural similarity to betulinic acid suggests it may inhibit viral replication. Studies have documented its effectiveness against HIV, where derivatives have been synthesized to enhance potency against viral targets .

Anti-inflammatory and Analgesic Effects

This compound exhibits anti-inflammatory properties comparable to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. It has been evaluated for its ability to reduce inflammation in various models, showing promise as a therapeutic agent for inflammatory diseases .

Antimicrobial Activities

The compound also displays antibacterial and antifungal properties. This compound's efficacy against Chlamydia pneumoniae was noted in comparative studies with betulin, suggesting its potential use in treating infections caused by resistant strains .

Case Studies

Several case studies illustrate the applications of this compound in research settings:

-

Case Study 1: Antitumor Mechanism

A study synthesized various this compound-nucleoside conjugates that were tested against multiple cancer cell lines. The most promising derivative exhibited potent antiproliferative activity, significantly outperforming conventional chemotherapeutics in vitro . -

Case Study 2: Antiviral Activity

Research focusing on the antiviral properties of this compound derivatives revealed enhanced activity against HIV when combined with nucleoside analogs, demonstrating the potential for developing new antiviral therapies .

Comparative Data Table

The following table summarizes the biological activities of this compound and its derivatives compared to standard treatments:

| Activity Type | This compound Derivatives | Standard Treatments | Efficacy Comparison |

|---|---|---|---|

| Antitumor | High | Cisplatin/Oxaliplatin | Higher potency in specific cell lines |

| Antiviral | Moderate | Zidovudine | Enhanced activity with conjugation |

| Anti-inflammatory | Moderate | Diclofenac | Comparable efficacy |

| Antimicrobial | Moderate | Various antibiotics | Effective against resistant strains |

Wirkmechanismus

Allobetulin exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by regulating the expression levels of proteins such as Bax and Bcl-2. Additionally, it modulates autophagy by influencing the levels of LC3 protein . These actions result in antiproliferative effects and cell cycle arrest in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Betulin: A precursor to allobetulin, found in birch bark.

Betulinic Acid: Known for its anticancer properties.

Allobetulone: An oxidized derivative of this compound with significant biological activities.

This compound’s unique structure and diverse range of applications make it a valuable compound in various fields of scientific research and industry.

Biologische Aktivität

Allobetulin, a triterpenoid derived from betulin, has garnered significant attention due to its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

1. Synthesis of this compound

This compound is synthesized through the rearrangement of betulin, typically using methods such as the Wagner–Meerwein rearrangement. This reaction often requires acidic conditions and can be efficiently performed at room temperature using tetrafluoroboric acid diethyl ether as a catalyst. The synthesis process has been optimized to yield high purity and quantity of this compound, facilitating further research into its biological properties .

2. Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized as follows:

2.1 Anticancer Activity

This compound has shown promising anticancer properties in various studies. It induces apoptosis in cancer cells with relatively low toxicity compared to conventional chemotherapeutics. For instance, a study demonstrated that this compound derivatives exhibited significant antiproliferative effects against several human cancer cell lines, including SMMC-7721, HepG2, and A549. Compound 10d , a nucleoside-conjugated derivative of this compound, showed enhanced potency and induced apoptosis through modulation of key proteins involved in cell survival and death .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SMMC-7721 | 30-40 | Apoptosis induction |

| 10d (Nucleoside-conjugate) | HepG2 | <1 | Apoptosis and autophagy |

| Betulinic Acid | MCF-7 | 7.3-10.1 | Apoptosis induction |

2.2 Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. It has been shown to reduce inflammation in various animal models .

2.3 Antimicrobial Activity

This compound exhibits antibacterial and antifungal activities. In a comparative study against Chlamydia pneumoniae, this compound demonstrated antichlamydial activity equivalent to that of betulin, highlighting its potential as an antimicrobial agent .

2.4 Immunomodulatory Effects

Some derivatives of this compound have shown immunotropic activities, suggesting potential applications in modulating immune responses. These compounds were found to have low toxicity while exhibiting significant immunosuppressive effects on lymphocytes .

2.5 Antioxidant Activity

This compound also displays antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

3. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Case Study 1 : A study evaluated the cytotoxic effects of various this compound derivatives against human cancer cell lines. The results indicated that certain modifications at the C-28 position significantly enhanced cytotoxicity compared to the parent compound .

- Case Study 2 : Another research focused on the anti-inflammatory effects of this compound in a mouse model of induced inflammation, demonstrating significant reduction in inflammatory markers when treated with this compound derivatives .

4. Conclusions

This compound is a versatile compound with promising biological activities across various domains including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects. Its ability to induce apoptosis in cancer cells with low toxicity makes it a candidate for further drug development efforts. Ongoing research into the functionalization of this compound derivatives aims to enhance its efficacy and selectivity for therapeutic applications.

Eigenschaften

IUPAC Name |

(1R,4R,5R,8R,10S,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNIIOGSANMIET-HWNNWUPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]34CCC([C@@H]([C@@H]3[C@H]1CC[C@H]5[C@]2(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-72-7 | |

| Record name | Allobetulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allobetulinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.